Cas no 69095-72-3 (3-(3-methoxyphenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole)

3-(3-methoxyphenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole structure
69095-72-3 structure
Product Name:3-(3-methoxyphenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole
CAS No:69095-72-3
MF:C16H15N3O
MW:265.309803247452
CID:1736410
PubChem ID:134253
Update Time:2025-04-21

3-(3-methoxyphenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 3-(3-methoxyphenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole
    • 5-(3-Methoxyphenyl)-3-(o-tolyl)-1H-1,2,4-triazole
    • 1H-1,2,4-Triazole,3-(3-methoxyphenyl)-5-(2-methylphenyl)
    • SCHEMBL10476791
    • JWAMHAADNHBVOK-UHFFFAOYSA-N
    • 69095-72-3
    • s-Triazole, 5-(m-methoxyphenyl)-3-(o-tolyl)-
    • DTXSID00219135
    • 55Y9ARV22H
    • CHEMBL417269
    • L 12987
    • 5-(m-Methoxyphenyl)-3-(o-tolyl)-s-triazole
    • 1H-1,2,4-Triazole, 3-(3-methoxyphenyl)-5-(2-methylphenyl)-
    • 5-(m-Methoxyphenyl)-3-(o-tolyl)-2-triazole
    • Inchi: 1S/C16H15N3O/c1-11-6-3-4-9-14(11)16-17-15(18-19-16)12-7-5-8-13(10-12)20-2/h3-10H,1-2H3,(H,17,18,19)
    • InChI Key: JWAMHAADNHBVOK-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)C1=NNC(C2C=CC=CC=2C)=N1

Computed Properties

  • Exact Mass: 265.12165
  • Monoisotopic Mass: 265.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 50.8Ų

Experimental Properties

  • Density: 1.0944 (rough estimate)
  • Boiling Point: 408.53°C (rough estimate)
  • Refractive Index: 1.6500 (estimate)
  • PSA: 50.8

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